5-methyl-1-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
5-methyl-1-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a compound known for its versatile structure and significant chemical properties. It belongs to the class of pyrazole derivatives, which are widely studied for their diverse biological activities. The compound features a thiophene ring, a pyrazole ring, and a carboxamide group, which contribute to its unique chemical and physical properties.
Scientific Research Applications
Chemistry
The compound is used as an intermediate in the synthesis of complex organic molecules. Its structural elements allow for diverse functional modifications, making it valuable for creating libraries of chemical compounds for various studies.
Biology
In biological research, the compound is evaluated for its potential as a drug candidate due to its interesting pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.
Medicine
In medicinal chemistry, it is being investigated for its ability to modulate biological targets and pathways, making it a candidate for drug development against diseases like cancer, infections, and inflammatory conditions.
Industry
The compound's stable and robust nature makes it useful in industrial applications, including as a starting material for the synthesis of advanced materials, polymers, and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
To prepare 5-methyl-1-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide, the synthetic route generally involves the following steps:
Formation of the pyrazole ring: : This can be achieved through the reaction of appropriate hydrazines with 1,3-dicarbonyl compounds under reflux conditions.
Introduction of the thiophene ring: : This step usually involves the functionalization of the pyrazole ring with a thiophene derivative using palladium-catalyzed cross-coupling reactions.
Addition of the carboxamide group: : The carboxamide functional group is introduced through the reaction of the resulting intermediate with suitable amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound can be optimized using continuous flow chemistry techniques. This approach enhances the yield and purity of the final product by maintaining precise control over reaction parameters like temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings.
Reduction: : Reduction of the carboxamide group can yield amine derivatives.
Substitution: : Various electrophilic and nucleophilic substitution reactions can be performed, especially on the aromatic phenyl ring.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Conditions depend on the nature of the substituent, with common reagents including halogens, alkylating agents, and nitration mixtures.
Major Products
Oxidation: : Carboxylic acids, ketones, or aldehydes.
Reduction: : Primary and secondary amines.
Substitution: : Various substituted derivatives depending on the functional groups introduced.
Mechanism of Action
5-methyl-1-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide exerts its effects through interactions with molecular targets such as enzymes and receptors. Its mechanism of action often involves binding to active sites, leading to inhibition or activation of the target enzymes. The pathways involved can include signal transduction, gene expression modulation, and metabolic alterations.
Comparison with Similar Compounds
Similar Compounds
5-methyl-1-phenyl-1H-pyrazole-4-carboxamide: : Shares structural similarities but lacks the thiophene ring.
1-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide: : Similar but without the methyl group.
5-ethyl-1-phenyl-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide: : Similar structure with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to the presence of the thiophene ring, which enhances its chemical reactivity and potential biological activities. The combination of a pyrazole ring with a carboxamide group provides a versatile scaffold for further chemical modifications.
Properties
IUPAC Name |
5-methyl-1-phenyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-15-18(13-22-25(15)17-5-3-2-4-6-17)20(26)21-9-11-24-10-7-19(23-24)16-8-12-27-14-16/h2-8,10,12-14H,9,11H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMGTAMSZLOECJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C=CC(=N3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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